(+)-1,2,3,4,4a,9-Hexahydro-2-methyldibenzo(c,f)pyrimido(1,6-a)azepine fumarate is a complex organic compound characterized by its unique structural features and potential applications in scientific research. The compound is classified under the category of dibenzopyrimidines and is recognized for its pharmacological properties. Its CAS Registry Number is 76134-84-4, and it has a molecular formula of C22H24N2O4, indicating a molecular weight of approximately 380.44 g/mol .
The synthesis of (+)-1,2,3,4,4a,9-hexahydro-2-methyldibenzo(c,f)pyrimido(1,6-a)azepine fumarate involves several methods that utilize various starting materials and reagents. One common approach includes the cyclization of appropriate precursors under controlled conditions to form the dibenzo[c,f]pyrimido framework.
Detailed reaction pathways often involve multiple steps of purification and characterization to ensure the desired stereochemistry and yield.
The molecular structure of (+)-1,2,3,4,4a,9-hexahydro-2-methyldibenzo(c,f)pyrimido(1,6-a)azepine fumarate can be represented using various structural formulas:
InChI=1S/C22H24N2O4/c1-19-11-10-18-16-8-4-2-6-14(16)12-15-7-3-5-9-17(15)20(18)13-19;5-3(6)1-2-4(7)8/h2-9,18H,10-13H2,1H3;1
This representation indicates the connectivity of atoms within the molecule and provides insight into its stereochemistry.
CN1CCC2c3ccccc3Cc4ccccc4N2C1.C(=C/C(=O)O)\C(=O)O
These structural details are crucial for understanding the compound's reactivity and interactions.
The chemical reactivity of (+)-1,2,3,4,4a,9-hexahydro-2-methyldibenzo(c,f)pyrimido(1,6-a)azepine fumarate can be explored through various reactions:
These reactions highlight the compound's versatility in synthetic chemistry.
The mechanism of action for (+)-1,2,3,4,4a,9-hexahydro-2-methyldibenzo(c,f)pyrimido(1,6-a)azepine fumarate is primarily studied in pharmacological contexts:
Research into these mechanisms provides insights into its potential applications in medicine.
The physical and chemical properties of (+)-1,2,3,4,4a,9-Hexahydro-2-methyldibenzo(c,f)pyrimido(1,6-a)azepine fumarate are critical for practical applications:
Relevant data on solubility and stability are essential for formulation development in pharmaceuticals.
The applications of (+)-1,2,3,4,4a,9-Hexahydro-2-methyldibenzo(c,f)pyrimido(1,6-a)azepine fumarate span various scientific fields:
These applications underline the importance of this compound in advancing both scientific knowledge and practical uses in medicine and chemistry.
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0